molecular formula C20H23ClN2O2S B2754435 N-(5-chloro-2-methoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1704555-51-0

N-(5-chloro-2-methoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2754435
CAS RN: 1704555-51-0
M. Wt: 390.93
InChI Key: BZUJLNOOIFTAHE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide, also known as CM-40907, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiazepane derivatives, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

  • Synthesis Techniques : Studies detail the synthesis and characterization of various chemical compounds, emphasizing the importance of specific synthetic pathways and structural analysis for developing new chemical entities with potential applications in medicine and other fields (Özer et al., 2009).

Pharmacological Profiles and Potential Applications

  • Pharmacological Exploration : Research on compounds like WAY-100635 highlights the process of identifying pharmacological profiles, including receptor binding affinity and antagonist activity, which is crucial for developing new therapeutic agents (Forster et al., 1995).

Experimental Studies on Related Compounds

  • Cytotoxicity and Antitumor Properties : Investigations into the cytotoxicity and potential antitumor properties of newly synthesized compounds, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, provide a basis for understanding how similar compounds, including N-(5-chloro-2-methoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide, might be applied in cancer research (Hassan et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c1-14-5-3-4-6-16(14)19-9-10-23(11-12-26-19)20(24)22-17-13-15(21)7-8-18(17)25-2/h3-8,13,19H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJLNOOIFTAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

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